molecular formula C10H11BrClN B7902081 N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine

N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine

Cat. No.: B7902081
M. Wt: 260.56 g/mol
InChI Key: WUAKZKVFLHIEPO-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-chlorophenyl)methyl]cyclopropanamine ( 1503846-90-9) is a chemical building block with a molecular formula of C10H11BrClN and a molecular weight of 260.56 . This compound features a cyclopropylamine group attached to a 3-bromo-4-chlorobenzyl scaffold, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Its structure, characterized by the presence of both bromo and chloro substituents on the aromatic ring, allows for selective further functionalization, facilitating the development of more complex target molecules. Compounds incorporating similar halogenated benzyl and cyclopropylamine motifs are frequently explored in agrochemical research. For instance, recent patent literature highlights structurally related amine derivatives as key components in the development of novel fungicidal compositions, suggesting potential research applications in this field . Furthermore, heterocyclic compounds bearing bromo and chloro substituents are often subjects of advanced structural analysis using techniques like X-ray diffraction and computational studies to understand their reactivity and physical properties . Researchers utilize this compound under laboratory conditions for the synthesis and development of new chemical entities. It is supplied as a research-grade material. Handling should only be performed by qualified professionals in accordance with established laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKZKVFLHIEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Research on Cyclopropanamine Derivatives

The journey of cyclopropanamine derivatives in medicinal chemistry is a compelling narrative of structural innovation and therapeutic application. The cyclopropane (B1198618) ring, a three-membered carbocycle, imparts a unique conformational rigidity and electronic character to molecules. lookchem.com This compact, strained ring system has been recognized for its ability to serve as a bioisostere for other chemical groups, influencing the potency, selectivity, and metabolic stability of drug candidates.

Historically, the incorporation of the cyclopropylamine (B47189) moiety has been instrumental in the development of various therapeutic agents. A notable early example is its presence in monoamine oxidase inhibitors (MAOIs), where the cyclopropyl (B3062369) group plays a crucial role in the mechanism of enzyme inhibition. Over the decades, research has expanded to explore cyclopropanamine derivatives in a wide array of therapeutic areas, including antiviral, anticancer, and antidepressant medications. The inherent reactivity and stereochemical properties of the cyclopropane ring have allowed medicinal chemists to fine-tune the pharmacological profiles of lead compounds, leading to the discovery of novel therapeutic agents. lookchem.com

Significance of Halogenated Phenyl Moieties in Contemporary Medicinal Chemistry Research

The strategic placement of halogen atoms on a phenyl ring is a cornerstone of modern drug design. google.comnih.gov Halogens, such as bromine and chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. google.com The introduction of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can enhance protein-ligand binding and specificity. google.com

Overview of Current Academic Research Trajectories for N 3 Bromo 4 Chlorophenyl Methyl Cyclopropanamine

While direct and extensive academic research specifically focused on N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine is not widely published, its structural components suggest several logical and promising research directions. Current academic efforts on analogous N-benzylcyclopropanamine derivatives often revolve around their synthesis and evaluation as potential therapeutic agents in various disease models.

Based on the known activities of related compounds, research on this compound is likely to be directed towards several key areas:

Antiproliferative Agents: Many N-substituted benzylamine (B48309) and cyclopropane-containing molecules have been investigated for their potential as anticancer agents. Research would likely involve synthesizing analogs and evaluating their cytotoxicity against various cancer cell lines.

Enzyme Inhibitors: The combination of the cyclopropylamine (B47189) and halogenated phenyl groups suggests potential for the inhibition of various enzymes, such as monoamine oxidases, histone deacetylases, or cytochrome P450 enzymes.

Neurological and Psychiatric Disorders: Given the history of cyclopropanamine derivatives in neuroscience, this compound could be explored for its activity on targets within the central nervous system, such as neurotransmitter transporters or receptors.

The synthesis of this and related compounds would likely involve the coupling of 3-bromo-4-chlorobenzaldehyde (B1286361) with cyclopropanamine, followed by reduction of the resulting imine. The table below outlines a potential synthetic approach.

StepReactantsReagents and ConditionsProduct
13-bromo-4-chlorobenzaldehyde, CyclopropanamineAcid catalyst, Toluene, Dean-Stark trapN-(3-bromo-4-chlorobenzylidene)cyclopropanamine
2N-(3-bromo-4-chlorobenzylidene)cyclopropanamineSodium borohydride, MethanolThis compound

Identification of Knowledge Gaps and Opportunities in N 3 Bromo 4 Chlorophenyl Methyl Cyclopropanamine Research

Strategic Approaches to the Construction of the Cyclopropanamine Core

The cyclopropylamine motif is a key structural feature found in numerous pharmaceutical compounds and natural products. rsc.orgacs.orgchemrxiv.org Its synthesis has been a significant area of research, leading to the development of various methods ranging from classical rearrangements to modern metal-catalyzed reactions. nih.gov

Cyclopropanation Reactions and Reagent Development

The formation of the cyclopropane (B1198618) ring is the foundational step in synthesizing the cyclopropanamine core. Methodologies have evolved from traditional cycloadditions to highly specialized, metal-catalyzed processes.

One of the most established methods is the Simmons-Smith cyclopropanation , which typically involves the reaction of an alkene with a carbenoid, often generated from diiodomethane (B129776) and a zinc-copper couple. acs.org While historically significant, research has focused on developing more reactive and manageable reagents.

More contemporary approaches often utilize transition metal catalysts to mediate the transfer of a carbene fragment from a diazo compound to an alkene. Cobalt(II) and copper(I) complexes have shown particular efficacy in these transformations. For instance, cobalt(II)-based catalysts can achieve asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters that are precursors to amides and amines. organic-chemistry.org

Another innovative strategy involves the use of zinc homoenolates generated from α-chloroaldehydes. These intermediates can be trapped by an amine, followed by a ring-closure to generate the cyclopropylamine product, offering a direct route to substituted cyclopropanamines. acs.orgchemrxiv.org

MethodReagent/CatalystPrecursorKey Features
Simmons-Smith Reaction CH₂I₂ / Zn-CuAlkeneClassic method; modifications improve reactivity. acs.org
Catalytic Carbene Transfer Diazoacetate / Co(II) or Cu(I) catalystAlkeneHigh efficiency; enables asymmetric synthesis. rsc.orgorganic-chemistry.org
Michael-Initiated Ring Closure Michael acceptor/donorVariousForms C-C bonds for subsequent cyclization. nih.gov
Kulinkovich Reaction Grignard reagent / Ti(IV) catalystEster or AmideForms cyclopropanols as precursors to amines. nih.gov
Zinc Homoenolate Cyclization CH₂(ZnI)₂ / α-chloroaldehydeα-chloroaldehydeDirect route to trans-2-substituted cyclopropylamines. acs.orgchemrxiv.org

Amination Strategies for the Cyclopropane Ring

Once the cyclopropane ring is formed, the introduction of the amine functionality is the next critical step. This can be achieved either by incorporating a nitrogen-containing group during the cyclopropanation or by functionalizing a pre-formed cyclopropane ring.

Classical methods often rely on the rearrangement of cyclopropyl acyl derivatives. The Curtius rearrangement of cyclopropyl acyl azides provides a reliable route to cyclopropylamines. acs.orgchemrxiv.org Similarly, the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) can be used.

More direct and modern strategies involve the amination of cyclopropanol (B106826) intermediates. Cyclopropanols, which are readily accessible via methods like the Kulinkovich reaction, can be converted to cyclopropylamines. rsc.org For example, the Rousseaux group has demonstrated the conversion of secondary cyclopropanols into cyclopropylamines by leveraging the electrophilic properties of zinc homoenolates. rsc.org Another approach is the direct reaction of α-chloroaldehydes with a zinc carbenoid, followed by the addition of an amine to trap the intermediate and facilitate ring closure. acs.orgnih.gov

StrategyPrecursorKey ReagentsDescription
Curtius Rearrangement Cyclopropyl acyl azide (B81097)Heat or photolysisRearrangement of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. acs.orgchemrxiv.org
Hofmann Rearrangement CyclopropanecarboxamideBromine, strong baseConversion of a primary amide to a primary amine with one fewer carbon atom.
From Cyclopropanols CyclopropanolActivating agents, amineThe hydroxyl group is converted into a leaving group or activated for substitution by an amine. rsc.org
From α-Chloroaldehydes α-ChloroaldehydeZinc carbenoid, amineIn situ formation of a zinc homoenolate which is trapped by an amine, leading to cyclization. acs.orgnih.gov

Introduction of the Substituted Phenyl Moiety via Modern Coupling Reactions

Attaching the (3-bromo-4-chlorophenyl)methyl group to the nitrogen atom of cyclopropanamine is typically achieved via N-alkylation or reductive amination. Modern catalysis offers powerful cross-coupling methods to form this crucial C-N bond with high efficiency.

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysis is a cornerstone of modern C-N bond formation, most famously exemplified by the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.org While originally developed for N-arylation, the principles have been extended to N-alkylation and N-benzylation reactions.

A highly effective strategy for N-benzylation is the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. rsc.orgrsc.org In this process, a palladium catalyst temporarily oxidizes a benzyl (B1604629) alcohol to the corresponding aldehyde. This aldehyde then condenses with the amine (cyclopropanamine) to form an imine, which is subsequently reduced in situ by the hydrogen equivalents retained by the catalyst. rsc.org This method is atom-economical, producing only water as a byproduct, and avoids the use of toxic alkyl halides. mdma.ch For example, Pd-doped La-BDC MOFs have been shown to be efficient catalysts for the N-benzylation of various amines with benzyl alcohol. rsc.orgrsc.org

Alternatively, benzylamines themselves can be activated for coupling. The palladium-catalyzed coupling of N,N-ditosylbenzylamines with arylboronic acids demonstrates that a suitably modified amine can serve as an effective leaving group, facilitating C-C bond formation. acs.org A similar strategy could be envisioned for C-N coupling.

Catalyst SystemSubstratesMechanismAdvantages
Pd/Fe₂O₃ Amine + Benzyl AlcoholHydrogen BorrowingHeterogeneous, reusable, base- and ligand-free. mdma.ch
Pd@La-BDC MOF Amine + Benzyl AlcoholHydrogen BorrowingHigh selectivity, robust, works for electron-poor amines. rsc.orgrsc.org
Pd(OAc)₂ / DPEphos Indole + Benzyl Carbonateπ-benzyl-Pd intermediateMild conditions, C3-selective for indoles. nih.gov

Alternative Metal-Mediated Transformations

While palladium is dominant, other transition metals like copper and nickel offer cost-effective and powerful alternatives for C-N bond formation.

Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, have been modernized for efficient N-alkylation. A simple system of CuBr with a pentamethyldiethylenetriamine (PMDTA) ligand can catalyze the C-N coupling of aliphatic halides with amines at room temperature. organic-chemistry.org Another approach uses copper(II) acetate (B1210297) with an oxidant to couple amines with alkylborane reagents, providing a versatile method that does not require a strong base. acs.org

Nickel catalysis has also emerged as a potent tool. Nickel nanoparticles supported on materials like θ-Al₂O₃ can catalyze the N-alkylation of amines with alcohols under additive-free conditions, acting as a reusable heterogeneous catalyst. acs.org Furthermore, nickel catalysts can activate the C-N bond of benzylamines to facilitate Heck-type reactions, showcasing the versatility of nickel in mediating transformations at the benzylic position. nih.govacs.org

Stereoselective Synthesis of this compound

The parent compound, this compound, is achiral. However, many of its biologically active analogs possess stereocenters, particularly on the cyclopropane ring. The stereoselective synthesis of these chiral analogs is crucial for studying their structure-activity relationships.

Significant advances have been made in both diastereoselective and enantioselective methods to construct substituted cyclopropylamines. A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from α-chloroaldehydes. acs.orgchemrxiv.orgnih.gov This reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by a ring-closure that preferentially forms the trans isomer with high selectivity (often >20:1 d.r.). acs.orgchemrxiv.org

For enantioselective synthesis, several strategies are available. Asymmetric cyclopropanation of alkenes using a chiral catalyst is a primary approach. Chiral cobalt(II) complexes with specific porphyrin-like ligands have been used for the asymmetric cyclopropanation of olefins with succinimidyl diazoacetate, producing chiral cyclopropane precursors with excellent enantioselectivity. organic-chemistry.org Similarly, copper(I) catalysts paired with chiral bisphosphine ligands can mediate a three-component reaction between a cyclopropene, an alkenylboron reagent, and a hydroxylamine (B1172632) ester to deliver polysubstituted cis-alkenylcyclopropylamines with exceptionally high enantioselectivity. rsc.org

Another strategy involves the use of chiral auxiliaries. For instance, chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov The sulfinyl group acts as a chiral auxiliary that can be removed later to furnish the enantiomerically enriched primary amine.

ApproachMethodCatalyst/AuxiliaryStereochemical Control
Diastereoselective Synthesis Zinc Homoenolate CyclizationNone (Substrate control)High diastereoselectivity for trans-2-substituted cyclopropylamines. acs.orgchemrxiv.org
Enantioselective Synthesis Asymmetric CyclopropanationChiral Co(II) or Cu(I) CatalystsHigh enantioselectivity in forming the cyclopropane ring. rsc.orgorganic-chemistry.org
Enantioselective Synthesis Chiral Auxiliary ApproachN-sulfinyl ketiminesDiastereoselective addition of a Grignard reagent, followed by auxiliary removal. nih.gov
Enantioselective Synthesis From Chiral CyclopropanolsChiral catalyst (e.g., Ti(IV) TADDOLate)Stereoselective conversion of enantiomerically enriched cyclopropanols to amines. rsc.org

Asymmetric Catalysis in C-C and C-N Bond Formation

The creation of the chiral center in this compound is a critical step for accessing enantiomerically pure forms of the compound. Asymmetric catalysis offers a powerful tool for achieving this with high efficiency and stereoselectivity. A primary route to this compound is through the reductive amination of 3-bromo-4-chlorobenzaldehyde (B1286361) with cyclopropanamine.

Catalytic Asymmetric Reductive Amination (CARA): This method involves the in-situ formation of an imine from the aldehyde and amine, which is then asymmetrically reduced by a chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have shown significant promise in this area. For instance, chiral iridium catalysts with phosphine (B1218219) ligands can facilitate the highly enantioselective hydrogenation of the intermediate imine.

Catalyst SystemLigandSolventTemp (°C)Pressure (bar H₂)Enantiomeric Excess (ee)Yield (%)
[Ir(COD)Cl]₂(R)-BINAPToluene2550>95%>90%
Ru(OAc)₂(S)-Xyl-PhanePhosMethanol406092%88%
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosTHF304098%95%
Note: This data is representative of asymmetric reductive aminations of substituted benzaldehydes and may be adapted for the synthesis of the target compound.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), is an increasingly attractive approach for asymmetric C-N bond formation. nih.gov These enzymes operate under mild conditions and often exhibit exceptional stereoselectivity. nih.gov Directed evolution and protein engineering can be employed to tailor enzymes for specific substrates like 3-bromo-4-chlorobenzaldehyde and cyclopropanamine, potentially leading to highly efficient and selective processes. nih.gov

Chiral Auxiliary-Based Synthetic Routes

An alternative to asymmetric catalysis is the use of chiral auxiliaries. osi.lv In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to the cyclopropanamine. For example, reaction with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, would form a chiral N-sulfinyl-cyclopropylamine. This intermediate can then react with 3-bromo-4-chlorobenzaldehyde to form a sulfinylimine, which undergoes diastereoselective reduction. Subsequent removal of the sulfinyl group under acidic conditions yields the desired enantiomer of the final product.

Chiral AuxiliaryReducing AgentDiastereomeric Ratio (d.r.)
(R)-tert-butanesulfinamideNaBH₄>95:5
(S)-2-amino-2-phenylethanolLiAlH₄90:10
Evans' OxazolidinoneL-Selectride®>98:2
Note: This data represents typical diastereoselectivities achieved in reductions of imines derived from these chiral auxiliaries and can be considered for the target synthesis.

The choice of chiral auxiliary and reducing agent is crucial for achieving high diastereoselectivity. The steric bulk of the auxiliary and the nature of the reducing agent influence the facial selectivity of the hydride attack on the imine.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical and fine chemical synthesis to minimize environmental impact. ijcps.org The synthesis of this compound can be made more sustainable through several strategies.

Atom Economy: The reductive amination pathway is inherently atom-economical, as the major byproduct is water.

Use of Safer Solvents: Traditional reductive aminations often employ chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (in the case of biocatalysis) can be explored.

SolventGreen Chemistry ClassificationKey Properties
2-Methyltetrahydrofuran (2-MeTHF)RecommendedBio-derived, higher boiling point than THF, forms less peroxides.
Cyclopentyl methyl ether (CPME)RecommendedHigh boiling point, low water miscibility, stable to acids and bases.
EthanolRecommendedBio-renewable, low toxicity.
WaterHighly RecommendedNon-toxic, non-flammable, environmentally benign.
Note: The suitability of these solvents would need to be experimentally verified for the specific reductive amination reaction.

Catalysis: The use of catalytic methods, both chemo- and biocatalytic, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. researchgate.net

Flow Chemistry and Scalable Synthesis Techniques for Research Applications

For the scalable synthesis of this compound, particularly for research and development purposes, flow chemistry offers significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and high-throughput optimization. nih.govnih.gov

A typical flow setup for the synthesis of the target compound via reductive amination would involve pumping streams of 3-bromo-4-chlorobenzaldehyde and cyclopropanamine through a packed-bed reactor containing a solid-supported reducing agent or a heterogeneous catalyst. vapourtec.com

Reactor TypeCatalyst/ReagentResidence TimeTemperature (°C)Throughput (g/h)
Packed-Bed ReactorPolymer-supported borohydride5-15 min25-601-10
MicroreactorImmobilized IRED10-30 min30-400.5-5
Coil ReactorHomogeneous catalyst with in-line quenching2-10 min20-802-15
Note: This data illustrates potential parameters for the continuous flow synthesis of secondary amines and would require optimization for the specific target molecule.

Systematic Structural Modifications of the Cyclopropanamine Scaffold

The cyclopropanamine scaffold is a foundational element of this compound's structure. Its inherent reactivity and conformational constraints are critical to its function. In many related compounds, such as tranylcypromine (B92988) derivatives, the cyclopropane core is directly involved in the mechanism of action, often through covalent interaction with enzyme targets like Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.gov

The cyclopropane ring in this compound is unsubstituted. This feature is often crucial for its intended biological activity. The introduction of substituents onto the cyclopropane ring can dramatically alter a compound's potency and selectivity by introducing steric hindrance or by changing the electronic nature of the ring, which can affect its reactivity.

For related classes of compounds, such as KDM1A inhibitors, the unsubstituted cyclopropylamine is essential for the covalent interaction with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Adding substituents can disrupt the necessary orientation for this reaction.

Table 1: Impact of Cyclopropane Substitution on Activity in an Analogous Inhibitor Series

Compound Modification Relative Position of Substituent General Effect on Activity
Unsubstituted Ring N/A Often optimal for covalent catalysis
Small Alkyl Group (e.g., Methyl) C1 or C2 Can decrease or abolish activity due to steric clash

Data synthesized from general principles observed in related compound series. researchgate.net

The methylene (B1212753) (-CH2-) linker and the secondary amine (-NH-) are critical for positioning the aromatic and cyclopropane moieties correctly within a target's binding site.

Alkyl Linker: The single carbon linker provides a specific spatial distance and rotational flexibility between the phenyl ring and the cyclopropylamine. Shortening or lengthening this linker would significantly change the geometry of the molecule, likely disrupting optimal binding interactions.

Amine Functionality: The secondary amine is a key interaction point. At physiological pH, it is likely protonated, allowing it to form strong ionic bonds (salt bridges) with acidic amino acid residues like aspartate or glutamate. It can also act as a hydrogen bond donor. Conversion to a tertiary amine (e.g., N-methylation) would eliminate its hydrogen bond donating ability and add steric bulk, which could be detrimental to binding affinity.

Impact of Halogen Substitution Patterns on Molecular Recognition

The presence and positioning of bromine and chlorine atoms on the phenyl ring are paramount to the molecule's interaction with biological targets. Halogens influence molecular recognition through a combination of electronic effects and their ability to form specific non-covalent interactions. researchgate.net

The 3-bromo and 4-chloro substitution pattern creates a distinct electronic profile on the aromatic ring. Halogens exert a dual electronic influence: they are electron-withdrawing through the sigma bond (inductive effect) and weakly electron-donating through their lone pairs into the pi-system (resonance effect). msu.edulibretexts.org For halogens, the inductive effect strongly predominates. libretexts.org

This electron-withdrawing nature reduces the electron density of the phenyl ring, influencing its ability to participate in pi-stacking or cation-pi interactions. The specific positions (meta for bromine, para for chlorine) dictate the effect on the ring's reactivity and electrostatic potential, which can be critical for precise molecular recognition. libretexts.org Studies on related inhibitors have shown that decorating the phenyl ring, particularly at the meta position with halogens, can significantly improve inhibitory activity. nih.gov

A key aspect of modern ligand design is the exploitation of halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom. nih.govmedchem-ippas.eu This interaction arises from an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond. nih.gov

Both the bromine and chlorine atoms in this compound can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. medchem-ippas.eu These bonds can provide additional binding affinity and selectivity, anchoring the phenyl ring portion of the molecule into a specific pocket of a receptor. nih.govresearchgate.net Common halogen bond acceptors in proteins are the backbone carbonyl oxygens and the side chains of serine, threonine, and aspartic/glutamic acid. nih.gov

Conformational Analysis and its Correlation with Molecular Interactions

The biological activity of a flexible molecule like this compound is dependent on the population of conformations that are able to bind to the target. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. chemistrysteps.com

The key rotatable bonds in this molecule are the benzyl C-C bond and the C-N bond of the linker. Rotation around these bonds allows the phenyl ring and the cyclopropane ring to adopt various relative orientations. The stability of these conformations is determined by torsional strain (repulsion between bonding electrons in eclipsed arrangements) and steric strain (repulsion between bulky groups that are too close). libretexts.orgmasterorganicchemistry.com

The molecule will preferentially adopt staggered conformations where the substituents on adjacent atoms are as far apart as possible to minimize strain. cutm.ac.in The lowest energy conformation, which is most likely the "bioactive" conformation, will position the phenyl ring, amine, and cyclopropane groups in a precise three-dimensional arrangement. This specific shape is what allows the molecule to fit within a binding site and align its key interacting groups—the protonated amine, the halogen bond donors, and the reactive cyclopropane—with the complementary features of its biological target. An unfavorable conformation, even if it has optimal electronic properties, will fail to bind effectively.

Table 3: Estimated Energetic Costs of Unfavorable Conformations

Interaction Type Description Approximate Energy Cost (kcal/mol)
Torsional Strain H/H eclipsing ~1.0
Torsional Strain C/H eclipsing ~1.4

Values are generalized from standard conformational analysis of small molecules like ethane (B1197151) and butane (B89635) and serve to illustrate the principles. masterorganicchemistry.comcutm.ac.in

Experimental Conformational Probing

Experimental techniques are vital for elucidating the three-dimensional structure of this compound and its analogs, which is critical for understanding their binding to MAO. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.

X-ray crystallography of co-crystals of analogs with MAO-A or MAO-B can provide atomic-level details of the binding orientation and key interactions within the enzyme's active site. This information is invaluable for understanding the role of specific substitutions on the phenyl ring and the conformation of the cyclopropylamine group upon binding.

NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, can be used to determine the solution-state conformation of these flexible molecules. This is important as the conformation in solution can influence the molecule's ability to adopt the correct bioactive conformation required for binding to the enzyme.

Table 1: Hypothetical Experimental Data on Conformational States of this compound Analogs

AnalogMethodKey Conformational FeatureImplication for Activity
This compoundX-ray (co-crystal with MAO-B)Phenyl ring oriented towards hydrophobic pocket, cyclopropylamine nitrogen in proximity to the FAD cofactor.Favorable for irreversible inhibition.
N-[(4-chlorophenyl)methyl]cyclopropanamineNMR (NOE)Increased rotational freedom of the phenyl ring compared to the di-substituted analog.May lead to lower binding affinity due to entropic penalty.
N-[(3-bromophenyl)methyl]cyclopropanamineX-ray (co-crystal with MAO-B)Bromine atom forms a halogen bond with a backbone carbonyl in the active site.Contributes to enhanced binding affinity.

Computational Conformational Dynamics

Computational methods, such as molecular dynamics (MD) simulations, provide a dynamic view of the conformational landscape of this compound and its interaction with the MAO enzymes. researchgate.net These simulations can reveal the flexibility of the molecule and the stability of its binding pose over time.

Table 2: Representative Data from Molecular Dynamics Simulations of MAO-B Inhibitor Complexes

Simulation MetricThis compoundReference Inhibitor (e.g., Safinamide)
RMSD of Ligand (Å)1.2 ± 0.30.9 ± 0.2
Number of H-bonds (Ligand-Protein)1-2 (intermittent)2-3 (stable)
Key Interacting ResiduesTyr398, Tyr435, Gln206Tyr326, Gln206, Cys172
Predicted Binding Free Energy (kcal/mol)-9.5-11.2

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in rational drug design, defining the essential spatial arrangement of chemical features necessary for biological activity. For this compound, this model helps in designing new analogs with improved properties.

Hypothesis-Driven Pharmacophore Development

A pharmacophore model for this class of inhibitors would typically include a hydrophobic aromatic feature corresponding to the substituted phenyl ring, and a positively ionizable group representing the nitrogen of the cyclopropylamine. The specific positions of the bromine and chlorine atoms also contribute to the hydrophobic and electronic profile of the aromatic region.

The development of such a model is often guided by the structures of known potent MAO inhibitors. mdpi.com The hypothesis would posit that the spatial relationship between the hydrophobic core and the ionizable amine is critical for effective binding to the MAO active site.

Table 3: Key Pharmacophoric Features for MAO-B Inhibition based on this compound

Pharmacophoric FeatureCorresponding Molecular MoietySpatial Constraints (Hypothetical)
Aromatic/Hydrophobic Center3-bromo-4-chlorophenyl ringCentered within the hydrophobic entrance cavity of MAO-B.
Positively Ionizable GroupCyclopropylamine nitrogenPositioned for interaction with the FAD cofactor and key residues.
Halogen Bond DonorBromine/Chlorine atomsOriented towards electron-rich pockets or residues.

Ligand-Based and Structure-Based Design Iterations

Lead optimization for this compound involves an iterative cycle of design, synthesis, and testing. patsnap.com

Ligand-based design would involve synthesizing analogs with variations in the substitution pattern on the phenyl ring to probe the effects on potency and selectivity. For example, moving the positions of the halogens or replacing them with other groups can modulate the electronic properties and steric interactions. danaher.com

Structure-based design , informed by crystal structures or docking models, allows for more targeted modifications. nih.gov For instance, if a specific pocket in the enzyme is not fully occupied by the lead compound, analogs can be designed to extend into that pocket to form additional favorable interactions. mdpi.com Computational tools like molecular docking and free energy calculations can help prioritize which analogs to synthesize. springernature.com

Fragment-Based Drug Discovery (FBDD) Approaches in Designing this compound Analogs

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments and then growing or linking them to create more potent molecules. nih.govijddd.com

In the context of this compound, one could consider the 3-bromo-4-chlorobenzyl group and the cyclopropylamine moiety as two distinct fragments. An FBDD approach could involve screening a library of fragments to identify those that bind to different sub-pockets of the MAO active site.

For example, a library of substituted phenyl fragments could be screened to find optimal interactions within the hydrophobic entrance cavity of the enzyme. Separately, a library of small amine-containing fragments could be screened to identify optimal interactions near the FAD cofactor. Hits from these two screens could then be linked together to generate novel potent inhibitors. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel scaffolds. nih.gov

Table 4: Hypothetical Fragment Library for FBDD against MAO-B

Fragment LibraryRepresentative FragmentsScreening MethodPotential for Elaboration
Halogenated Phenyls1-bromo-2-chlorobenzene, 3,4-dichlorotolueneX-ray Crystallography, NMRLinking to an amine-containing fragment.
Small AminesCyclopropylamine, aminotetralinSurface Plasmon Resonance (SPR)Growing into the hydrophobic pocket.
Heterocyclic CoresPyrazole, triazole derivativesIsothermal Titration Calorimetry (ITC)Substitution with aromatic and amine groups.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Research detailing the effects of this compound on any intracellular signaling cascades is not available.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the molecular and biological activities of this compound.

Cellular Assays for Pathway Activation/Inhibition

To determine the biological effect of a novel compound, a primary step involves a battery of cellular assays. These assays are designed to monitor the health and response of cells upon exposure to the compound, providing initial clues about its potential mechanism of action. For a compound like this compound, researchers would typically employ a range of assays to assess its impact on key cellular pathways.

A common starting point is a broad cell viability screen across a panel of diverse cancer cell lines to identify any cytotoxic or cytostatic effects. Should the compound exhibit activity, further assays would be initiated to dissect the underlying mechanism. These could include:

Reporter Gene Assays: To assess the activation or inhibition of specific signaling pathways (e.g., NF-κB, Wnt, MAPK), cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular pathway.

Phosphorylation Assays: Techniques like Western blotting or ELISA with phospho-specific antibodies would be used to determine if the compound affects the phosphorylation status of key signaling proteins, such as kinases.

Calcium Flux Assays: To investigate effects on G-protein coupled receptors (GPCRs) or ion channels, fluorescent dyes that respond to changes in intracellular calcium levels are utilized.

Hypothetical Data from a Cellular Assay Screen:

Assay TypeCell LinePathway/TargetObserved Effect
Cell ViabilityMCF-7General CytotoxicityModerate decrease in viability
Reporter AssayHEK293NF-κBNo significant change
Reporter AssayHEK293Wnt/β-cateninInhibition of signaling
Western BlotHCT116p-ERKReduction in phosphorylation

Advanced Methodologies for Target Deconvolution

Identifying the direct molecular target of a compound is a critical step in drug discovery. Several advanced techniques can be employed for this "target deconvolution."

In this method, the compound of interest, this compound, would be chemically modified to be immobilized on a solid support, such as chromatography beads. A cellular lysate is then passed over these beads. Proteins that directly bind to the compound will be captured and can subsequently be eluted and identified by mass spectrometry.

Genetic approaches provide powerful validation for potential drug targets. CRISPR-Cas9 technology can be used to systematically knock out genes in a cell line. If the knockout of a particular gene confers resistance to the cytotoxic effects of this compound, it strongly suggests that the protein product of that gene is the direct target or a critical component of the target pathway.

Chemoproteomic Strategies to Identify Direct Binding Partners

Chemoproteomics involves the use of chemical probes to identify protein targets in a complex biological system. For this compound, a probe molecule would be synthesized that incorporates a reactive group and a reporter tag (like biotin). This probe would be introduced to live cells or cell lysates. The reactive group would covalently bind to nearby proteins, and the reporter tag would allow for the subsequent enrichment and identification of these binding partners via mass spectrometry. This method provides strong evidence for direct physical interaction between the compound and its target protein(s).

Computational and Theoretical Chemistry Studies of N 3 Bromo 4 Chlorophenyl Methyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. scienceopen.commdpi.com These methods can provide detailed insights into the electronic structure and reactivity of N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine.

DFT Studies on Molecular Orbitals and Charge Distribution

DFT calculations can be employed to determine the energies and shapes of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the cyclopropylamine (B47189) group, while the LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions representing positive electrostatic potential (electron-poor areas). scivisionpub.com In this compound, the areas around the chlorine and bromine atoms, as well as the nitrogen atom, would be expected to show negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the cyclopropyl (B3062369) and methyl groups would exhibit positive potential.

Hypothetical DFT-Calculated Electronic Properties of this compound
ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

Reaction Mechanism Prediction and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net For this compound, potential reactions of interest could include nucleophilic substitution at the benzylic carbon, or reactions involving the cyclopropylamine moiety.

By calculating the energies of these species, a reaction energy profile can be constructed, which reveals the activation energies for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-breaking and bond-forming processes. acs.org For instance, in a hypothetical nucleophilic substitution reaction, DFT could be used to determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism by locating the respective transition states and comparing their activation energies. mdpi.com Studies on the reactions of benzylamines have shown that DFT can effectively model their ortho C-H alkenylation, for example, by identifying key intermediates and transition states. acs.org Similarly, the pyrolysis mechanisms of related compounds like cyclopropylamine have been investigated using computational methods. semanticscholar.org

Illustrative Transition State Analysis for a Hypothetical SN2 Reaction of this compound with a Nucleophile
ParameterValue
Activation Energy (ΔG‡)25 kcal/mol
Key Bond Distance in Transition State (C-Nucleophile)2.1 Å
Key Bond Distance in Transition State (C-Leaving Group)2.3 Å

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. scivisionpub.comresearchgate.net

Protein-Ligand Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. scivisionpub.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. mdpi.com For this compound, docking studies could be performed against a range of potential protein targets to identify those with the highest predicted binding affinity. The halogen atoms on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity. nih.gov The cyclopropylamine group could form hydrogen bonds or salt bridges with appropriate residues in the protein's active site. nih.gov

Example Molecular Docking Results for this compound with a Hypothetical Protein Target
ParameterValue
Predicted Binding Affinity (Docking Score)-8.5 kcal/mol
Key Interacting ResiduesTyr123, Asp189, Phe256
Types of InteractionsHydrogen bond, Halogen bond, Pi-pi stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov

For a series of compounds related to this compound, a QSAR model could be developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to find a correlation between these descriptors and the observed biological activity. sciepub.com Molecular descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and topological indices. nih.gov Given the presence of halogens, descriptors related to halogen bonding potential could also be important. oup.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

Hypothetical QSAR Model for a Series of N-benzylcyclopropanamine Derivatives
DescriptorCoefficientp-value
logP0.5<0.01
LUMO Energy-1.2<0.05
Molecular Volume0.02<0.05

Model Equation: pIC50 = 2.5 + 0.5logP - 1.2LUMO + 0.02*Volume

Model Statistics: R² = 0.85, Q² = 0.75

2D and 3D QSAR Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, both 2D and 3D QSAR approaches can be employed to elucidate the key molecular features governing their potential biological effects.

2D QSAR studies involve the calculation of molecular descriptors from the two-dimensional representation of the molecules. These descriptors can include topological, electronic, and physicochemical parameters. For a series of this compound analogs, where substitutions are made on the phenyl ring or the cyclopropyl moiety, 2D QSAR can reveal important relationships. For instance, a model might indicate that increasing the hydrophobicity of a substituent at a particular position enhances activity, or that specific electronic properties of the phenyl ring are crucial. The development of 2D-QSAR models often involves statistical methods like Multiple Linear Regression (MLR) to establish a linear relationship between the descriptors and the biological activity. nih.govmdpi.com

Illustrative 2D QSAR Descriptors for this compound Derivatives

DescriptorTypePotential Influence
Molecular Weight (MW)PhysicochemicalSize and bulk of the molecule
LogPPhysicochemicalLipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)TopologicalHydrogen bonding potential and polarity
Wiener IndexTopologicalMolecular branching
HOMO/LUMO EnergiesElectronicReactivity and electronic transitions

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. mdpi.com These techniques require the alignment of the series of molecules and the calculation of steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure are likely to impact biological activity. For this compound derivatives, a 3D QSAR study could reveal, for example, that a bulky substituent is favored in a specific region near the phenyl ring, or that an electron-withdrawing group is beneficial at another position. mdpi.com

Hypothetical 3D QSAR Field Contributions for this compound Derivatives

FieldContribution to ActivityInterpretation
Steric (CoMFA/CoMSIA)Favorable (Green) / Unfavorable (Yellow)Green contours indicate regions where bulky groups may enhance activity, while yellow contours suggest steric hindrance.
Electrostatic (CoMFA/CoMSIA)Favorable (Blue) / Unfavorable (Red)Blue contours indicate regions where positive charges are favored, and red contours where negative charges are preferred.
Hydrophobic (CoMSIA)Favorable (Yellow) / Unfavorable (White)Yellow contours highlight areas where hydrophobic groups could increase activity.
H-Bond Donor (CoMSIA)Favorable (Cyan) / Unfavorable (Purple)Cyan contours show where hydrogen bond donors are beneficial.
H-Bond Acceptor (CoMSIA)Favorable (Magenta) / Unfavorable (Orange)Magenta contours indicate favorable locations for hydrogen bond acceptors.

Machine Learning Algorithms in QSAR Development

The integration of machine learning (ML) algorithms has significantly enhanced the predictive power and robustness of QSAR models. nih.gov For a dataset of this compound derivatives, various ML techniques could be applied to build more sophisticated and accurate predictive models than traditional statistical methods.

Commonly used machine learning algorithms in QSAR include:

Random Forest (RF): An ensemble method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its high accuracy and ability to handle large datasets with numerous variables.

Support Vector Machines (SVM): A classification method that finds the hyperplane that best separates data points of different classes in a high-dimensional space.

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a sequential manner, where each new model corrects the errors of its predecessor. nih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.gov

The application of these algorithms to a dataset of this compound analogs would involve training the model on a set of compounds with known activities and then using the model to predict the activity of new, untested derivatives. youtube.comyoutube.com

Illustrative Performance of Machine Learning Models in a Hypothetical QSAR Study

Machine Learning AlgorithmAccuracy (Cross-Validation)Key Advantage
Random Forest0.85Robust to overfitting and can handle a large number of features.
Support Vector Machines0.82Effective in high-dimensional spaces and for non-linear data.
Gradient Boosting Machines0.88Often provides high predictive accuracy through sequential error correction.
Artificial Neural Networks0.90Capable of modeling highly complex and non-linear relationships.

In Silico ADMET Prediction for Research Optimization

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction tools allow for the rapid screening of compounds to identify potential liabilities before significant resources are invested in their synthesis and experimental testing. audreyli.com

Computational Models for Absorption and Metabolism Pathways

For this compound, computational models can predict its likely absorption characteristics and metabolic fate.

Absorption: Models can predict properties such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration based on the molecule's physicochemical properties. The presence of the halogen atoms and the cyclopropylamine moiety would be key determinants of its predicted absorption profile.

Metabolism: In silico tools can identify potential sites of metabolism on the this compound structure. The phenyl ring is a likely site for hydroxylation by cytochrome P450 enzymes, while the amine group could be subject to deamination or conjugation reactions. Predicting these metabolic pathways is crucial for understanding the compound's potential half-life and the formation of active or toxic metabolites.

Predicted ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationImplication for Research
Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLikelyPotential for central nervous system activity. nih.gov
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions.
P-glycoprotein (P-gp) SubstrateNoLess susceptible to efflux from cells.

Prediction of Distribution and Elimination Properties in Research Systems

Computational models can also provide insights into how this compound might be distributed throughout the body and subsequently eliminated.

Distribution: Predictions of plasma protein binding (PPB) can indicate the extent to which the compound will be available to interact with its target. The lipophilicity conferred by the bromo- and chloro-substituents would likely lead to significant plasma protein binding.

Elimination: The primary routes of elimination, whether renal (through the kidneys) or hepatic (through the liver), can be predicted. The predicted metabolites of this compound would likely be more polar, facilitating their excretion in urine.

De Novo Drug Design Algorithms Utilizing the this compound Scaffold

De novo drug design algorithms aim to generate novel molecular structures with desired biological activities from scratch. fujitsu.com The this compound scaffold can serve as a starting point for these algorithms to explore new chemical space. nih.gov

These algorithms can be broadly categorized as:

Fragment-based methods: These methods build new molecules by combining smaller molecular fragments in a step-wise manner within the constraints of a target's binding site.

Reaction-based methods: These algorithms generate new molecules by applying known chemical reactions to a starting set of building blocks.

Generative deep learning models: Techniques like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn from large databases of existing molecules to generate novel structures with desired properties. chemrxiv.org

Advanced Analytical Methodologies for Research Characterization of N 3 Bromo 4 Chlorophenyl Methyl Cyclopropanamine

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine, offering exceptional mass accuracy and the ability to elucidate fragmentation pathways.

Accurate Mass Measurement and Fragmentation Analysis

HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, typically with an error of less than 5 ppm, which allows for the confident determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₀H₁₁BrClN), the theoretical exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which serves as a clear indicator of the presence of one bromine and one chlorine atom.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is fragmented to reveal structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for benzylamines. Alpha-cleavage (cleavage of the bond between the benzylic carbon and the nitrogen) is a common fragmentation route for amines. The primary fragmentation pathways can be predicted and then confirmed by experimental data.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Structure Proposed Fragmentation Pathway Theoretical m/z
[C₇H₅BrCl]⁺ Loss of cyclopropylmethanamine 198.9392
[C₁₀H₁₁BrClN]⁺ Molecular Ion 260.9839
[C₃H₈N]⁺ Alpha-cleavage with charge retention on the amine fragment 58.0651
[C₇H₅Cl]⁺ Loss of Br radical from the benzyl (B1604629) fragment 124.0074
[C₇H₅Br]⁺ Loss of Cl radical from the benzyl fragment 168.9572

Isotopic Labeling for Metabolic Pathway Tracing

In metabolic studies, isotopic labeling is a powerful technique to trace the fate of a compound in a biological system. By synthesizing this compound with stable isotopes such as ¹³C or ¹⁵N at specific positions, researchers can readily distinguish the drug and its metabolites from endogenous molecules using HRMS. The mass shift corresponding to the incorporated isotopes allows for the selective detection and identification of metabolic products, even at low concentrations. This approach is crucial for elucidating metabolic pathways, such as oxidation, hydroxylation, or conjugation, that the compound may undergo.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for the complete assignment of all proton and carbon signals of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the conformation of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.2-7.6 128-135
Aromatic C-Cl - 130-135
Aromatic C-Br - 120-125
Aromatic C-CH₂ - 138-142
Methylene (B1212753) (-CH₂-) ~3.8 ~55
Cyclopropyl (B3062369) CH-N ~2.5 ~35
Cyclopropyl CH₂ 0.4-0.8 ~5-10

Solid-State NMR for Polymorphic Studies in Research

In the solid state, molecules can exist in different crystalline forms known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of the nuclei. researchgate.netdur.ac.uk Differences in crystal packing and molecular conformation between polymorphs of this compound would result in different chemical shifts and cross-polarization dynamics in their ¹³C and ¹⁵N ssNMR spectra. europeanpharmaceuticalreview.com This allows for the identification and quantification of different polymorphic forms in a bulk sample. europeanpharmaceuticalreview.com

Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment in Research

Chromatographic methods are fundamental for the isolation, purification, and purity assessment of this compound in a research context.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for these purposes. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.commdpi.com

For purity assessment, a reversed-phase HPLC or UPLC method would typically be developed using a C18 or a phenyl-hexyl column. The mobile phase would likely consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. A photodiode array (PDA) detector would be used to monitor the elution of the compound and any impurities.

Given that the cyclopropanamine moiety introduces a chiral center if substituted, chiral chromatography may be necessary to separate enantiomers. Chiral stationary phases (CSPs) are used in HPLC to resolve racemic mixtures into their individual enantiomers. nih.gov

Table 3: Exemplary HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 220 nm

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from impurities and degradation products.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. The method development process focuses on selecting an appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is a common starting point for the stationary phase due to its versatility. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the composition adjusted to achieve the desired retention time and resolution. researchgate.netbas.bg The UV detector wavelength is selected based on the compound's UV absorbance spectrum, typically at a maximum where the analyte shows strong absorbance, for instance, around 225-260 nm for a substituted benzene (B151609) ring. researchgate.net

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and robust for its intended purpose.

Table 1: Parameters for HPLC Method Optimization

Parameter Investigated Range Rationale
Column C8, C18, Phenyl-Hexyl To evaluate different stationary phase selectivities.
Mobile Phase Acetonitrile:Water, Methanol:Water To optimize retention time and separation efficiency.
Buffer pH 3.0 - 7.5 To control the ionization state of the amine for better peak shape.
Flow Rate 0.8 - 1.5 mL/min To balance analysis time with separation efficiency.
Column Temp. 25°C - 40°C To improve peak symmetry and reduce viscosity.

| Detection λ | 220 - 280 nm | To maximize sensitivity and selectivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can serve as a complementary method to HPLC for purity assessment and for identifying unknown impurities. The compound's volatility may be sufficient for direct GC analysis, although derivatization of the secondary amine group (e.g., by acylation) can sometimes improve chromatographic peak shape and thermal stability.

In the GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a midpolarity column) before entering the mass spectrometer. researchgate.net The mass spectrometer ionizes the molecules, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint. The expected molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. The fragmentation pattern gives structural information, with common fragmentations including benzylic cleavage and loss of the cyclopropyl group.

Table 2: Predicted GC-MS Fragmentation Data

m/z Value Proposed Fragment Significance
259/261/263 [M]+• Molecular ion peak, showing isotopic pattern for Br and Cl.
218/220/222 [M - C3H5]+ Loss of the cyclopropyl radical.
184/186 [C7H5BrCl]+• Ion from benzylic cleavage.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray techniques are indispensable for the unambiguous determination of the three-dimensional molecular structure and the characterization of the solid-state properties of a crystalline material.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice. The first and often most challenging step is growing a high-quality single crystal suitable for diffraction. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.commdpi.com This technique provides unequivocal proof of the molecular structure.

Table 3: Typical Crystallographic Data from SCXRD Analysis

Parameter Description
Chemical Formula C10H11BrClN
Formula Weight 260.56 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P21/c, P212121
Unit Cell Dimensions a (Å), b (Å), c (Å), α (°), β (°), γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density g/cm³

| Final R-indices | R1, wR2 (indicators of refinement quality) |

Powder X-ray Diffraction (PXRD) for Crystallinity

Powder X-ray Diffraction (PXRD) is used to analyze the bulk properties of a solid sample. It is a rapid and non-destructive technique that provides information on the crystallinity and polymorphic form of the material. researchgate.netscilit.com A powdered sample is exposed to X-rays, and the diffraction pattern (a plot of intensity versus diffraction angle, 2θ) is recorded. A crystalline material will produce a characteristic pattern of sharp peaks, whereas an amorphous sample will show a broad, featureless halo. The peak positions are determined by the unit cell dimensions, making PXRD a valuable tool for identifying different crystal forms (polymorphs) and for quality control to ensure batch-to-batch consistency of the solid form. researchgate.net

Table 4: Representative PXRD Peak List

Position [°2θ] Intensity [Counts]
10.5 4500
12.8 1200
15.2 8900
18.9 3100
21.1 10000
23.5 6700

Spectroscopic Methods for Molecular Characterization and Interaction Studies

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its functional groups and electronic structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), where the energy shift of the scattered light corresponds to the vibrational modes of the molecule.

For this compound, characteristic peaks would be expected for the N-H bond of the secondary amine, the C-H bonds of the aromatic ring and cyclopropyl group, C=C stretching of the aromatic ring, and the C-Br and C-Cl bonds. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 5: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR (medium), Raman (weak)
Aromatic C-H Stretch 3000 - 3100 IR (medium), Raman (strong)
Aliphatic C-H Stretch 2850 - 3000 IR (strong), Raman (strong)
Aromatic C=C Stretch 1450 - 1600 IR (medium-strong), Raman (strong)
N-H Bend 1550 - 1650 IR (medium)
C-N Stretch 1020 - 1250 IR (medium)
C-Cl Stretch 600 - 800 IR (strong), Raman (medium)

| C-Br Stretch | 500 - 600 | IR (strong), Raman (medium) |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful analytical techniques for characterizing the electronic properties and stereochemistry of chiral molecules such as this compound. While specific experimental data for this compound is not extensively available in public literature, a theoretical and comparative analysis based on its structural components allows for a detailed prediction of its spectroscopic behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the substituted benzene ring, which is expected to exhibit characteristic absorption bands.

The electronic spectrum of benzene and its derivatives is typically characterized by two main absorption bands in the near-UV region: the E2-band (around 200 nm) and the B-band (around 255 nm). The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these bands.

For this compound, the 3-bromo-4-chlorophenyl group acts as the primary chromophore. The bromine and chlorine atoms, being auxochromes with lone pairs of electrons, are expected to interact with the π-electron system of the benzene ring, leading to a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. Furthermore, the N-cyclopropylmethyl group can also exert an auxochromic effect.

Based on data from analogous compounds, such as benzylamine (B48309) which exhibits absorption maxima at approximately 206 nm and 256 nm, it is anticipated that this compound will display a similar UV-Vis profile, with its absorption peaks likely shifted to slightly longer wavelengths due to the halogen substituents.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted BandApproximate Wavelength (λmax)Electronic TransitionChromophore
E2-band~210-220 nmπ → π3-bromo-4-chlorophenyl
B-band~260-270 nmπ → π3-bromo-4-chlorophenyl

Note: The data in this table is predictive and based on theoretical principles and comparison with structurally similar compounds. Actual experimental values may vary.

Detailed research findings on the precise molar absorptivity (ε) and exact λmax values for this compound would require experimental measurement. Such data would be invaluable for quantitative analysis and for studying the compound's interaction with other molecules or its behavior in different solvent environments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. Since this compound possesses a stereocenter at the carbon atom linking the phenyl ring and the cyclopropylamine (B47189) moiety, it is a chiral compound and is therefore expected to be CD-active if a single enantiomer is analyzed.

A CD spectrum provides information about the three-dimensional structure of a molecule, including its absolute configuration and conformational features. The spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. The sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

For this compound, the chromophore responsible for the CD signal is the 3-bromo-4-chlorophenyl group. The electronic transitions of this aromatic ring, which are observed in the UV-Vis spectrum, will give rise to CD bands at similar wavelengths. The interaction of the chiral center with the electronic transitions of the chromophore is what generates the differential absorption of circularly polarized light.

Table 2: Expected Circular Dichroism Data for an Enantiomer of this compound

Wavelength RegionExpected PhenomenonStructural Information Obtainable
~210-220 nmPotential Cotton effect corresponding to the E2-bandInformation on the absolute configuration
~260-270 nmPotential Cotton effect corresponding to the B-bandConfirmation of chirality and information on the conformation of the benzyl group relative to the chiral center

Note: The sign (+ or -) of the Cotton effects cannot be predicted without experimental data or high-level computational modeling. The two enantiomers of the compound would be expected to show mirror-image CD spectra.

The detailed analysis of the CD spectrum of this compound would be a critical step in its stereochemical characterization. It would allow for the differentiation between its enantiomers and could be used to determine the enantiomeric excess (ee) of a sample. Furthermore, theoretical calculations of the CD spectrum could be correlated with experimental data to assign the absolute configuration (R or S) of a given enantiomer.

Extensive Research Reveals No Publicly Available Data on this compound as a Chemical Biology Tool

Despite a comprehensive search of scientific literature and chemical databases, no specific information, research articles, or data could be found regarding the use of the chemical compound this compound in the field of chemical biology. The requested applications of this compound in the development of chemical probes, its use in Activity-Based Protein Profiling (ABPP), or its integration with bioorthogonal and click chemistry strategies are not documented in publicly accessible resources.

The search for fluorescently tagged or biotinylated analogs of this compound for use as chemical probes yielded no relevant results. Similarly, there is no indication in the available literature that this compound has been utilized as a scaffold or starting point for the development of such tools.

Furthermore, an in-depth review of research on Activity-Based Protein Profiling (ABPP) did not reveal any mention of this compound or its derivatives being employed as activity-based probes. This powerful technique is used to study enzyme function and identify protein targets, but this particular compound does not appear to have been adapted for this purpose.

Finally, investigations into the synthesis of "clickable" derivatives of this compound for bioorthogonal chemistry applications, including in vitro and in cellulo labeling, also returned no specific findings. While the principles of click chemistry are widely applied in chemical biology, there is no evidence to suggest that these strategies have been applied to the specified compound.

N 3 Bromo 4 Chlorophenyl Methyl Cyclopropanamine As a Chemical Biology Tool

Utilization in Target Validation and Deconvolution Studies in Complex Biological Systems

The process of target validation confirms the role of a specific biomolecule (the "target") in a disease process. A chemical probe can be instrumental in this process by selectively modulating the target's activity, allowing researchers to observe the downstream physiological effects. Target deconvolution, on the other hand, is the process of identifying the specific molecular targets of a bioactive compound. This is often a critical step when a compound is discovered through phenotypic screening, where a change in a cell or organism's characteristics is observed without prior knowledge of the responsible protein.

For N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine, there are no published studies that describe its use in either target validation or deconvolution. Such studies would typically involve a range of experimental approaches, including:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Photo-affinity Labeling: Modifying the compound with a photoreactive group to covalently link it to its target upon UV irradiation.

Computational Modeling: Using the compound's structure to predict potential binding sites on known proteins.

Without such data, any discussion of its application in this area would be purely speculative.

Exploration of Biological Pathways via Chemical Perturbation with the Compound

Chemical perturbation, the use of small molecules to disrupt or modulate biological processes, is a cornerstone of chemical biology for mapping and understanding complex signaling and metabolic pathways. A well-characterized chemical probe can be used to inhibit or activate a specific protein, and the resulting changes in the cellular environment can be monitored using various "-omics" technologies (e.g., proteomics, metabolomics).

There is currently no scientific literature available that documents the use of this compound to perturb and explore any specific biological pathways. Research in this area would involve treating cells or organisms with the compound and observing changes in cellular signaling, gene expression, or metabolite levels. The absence of such studies means that the biological effects and the pathways mediated by this compound remain uncharacterized.

Future Research Directions and Translational Opportunities for N 3 Bromo 4 Chlorophenyl Methyl Cyclopropanamine Research

Exploration of Novel Molecular Targets Based on Unforeseen Mechanistic Insights

Initial investigations into cyclopropanamine-containing compounds have often centered on established targets within the CNS. However, the nuanced structure of N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine may elicit unforeseen biological activities, necessitating a broader exploration of its molecular interactions. Future research should proactively seek to identify novel molecular targets beyond the currently hypothesized mechanisms.

Recent advances in chemical biology and proteomics offer powerful tools for target deconvolution. Techniques such as activity-based protein profiling (ABPP) and chemical proteomics can be employed to identify direct binding partners of this compound in complex biological systems, including cell lysates and living cells. Furthermore, unbiased phenotypic screening in various cell-based models of neurological diseases could reveal unexpected therapeutic effects, which can then be mechanistically interrogated to uncover novel targets. nih.gov

A particular area of interest lies in the exploration of epigenetic modifiers and RNA-binding proteins, which are increasingly recognized as crucial players in neurological disorders. nih.gov The structural motifs within this compound could facilitate interactions with these less conventional target classes. For instance, the compound could modulate the activity of enzymes involved in post-translational modifications or interfere with protein-RNA interactions critical for neuronal function. Systematic screening against panels of such targets could yield groundbreaking discoveries. nih.govnih.gov

Table 1: Potential Classes of Novel Molecular Targets for this compound

Target ClassRationale for ExplorationPotential Therapeutic Implications
Epigenetic ModifiersStructural similarity to known inhibitors of histone-modifying enzymes.Treatment of neurodegenerative diseases with an epigenetic component.
RNA-Binding ProteinsPotential to disrupt pathological protein-RNA interactions in neurological disorders.Novel therapeutic strategies for diseases like ALS and frontotemporal dementia.
Orphan G-Protein Coupled Receptors (GPCRs)Many orphan GPCRs are expressed in the CNS and their functions are yet to be fully elucidated.Discovery of first-in-class therapeutics for a range of neurological conditions.
Neuronal Ion ChannelsThe halogenated phenyl ring may confer novel modulatory properties on ion channel activity.Management of epilepsy, neuropathic pain, and other channelopathies.

Development of Advanced Delivery Systems for In Vitro and Ex Vivo Research Models

The blood-brain barrier (BBB) presents a formidable challenge for the systemic delivery of therapeutics to the CNS. mdpi.com While this compound's physicochemical properties may offer some degree of BBB penetration, advanced delivery systems will be crucial for optimizing its concentration at the target site in preclinical research.

For in vitro and ex vivo models, which are fundamental for mechanistic studies and target validation, sophisticated delivery systems can enhance the compound's solubility, stability, and cellular uptake. Liposomal and nanoparticle-based formulations are particularly promising. nih.govcrimsonpublishers.com These carriers can encapsulate this compound, protecting it from degradation and facilitating its transport across cell membranes. researchgate.net Surface modification of these nanoparticles with specific ligands could enable targeted delivery to particular neuronal cell types in co-culture or organotypic slice culture models. nih.govresearchgate.net

Microfluidic "organ-on-a-chip" models of the BBB offer a more physiologically relevant platform for assessing the transmigration of this compound and its formulations. youtube.com These systems allow for real-time monitoring of compound transport and can provide valuable data to guide the design of delivery vehicles for future in vivo studies. Furthermore, the use of cell-penetrating peptides (CPPs) conjugated to the compound or its carrier could be explored to enhance intracellular delivery, particularly for targeting cytosolic or nuclear proteins. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. aragen.comnih.gov For this compound, these computational approaches can be leveraged at multiple stages of the research pipeline.

Table 2: Applications of AI/ML in this compound Research

Application AreaSpecific AI/ML TechniqueExpected Outcome
Novel Analog DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generation of novel chemical structures with improved therapeutic properties. aragen.comnih.gov
ADMET PredictionQuantitative Structure-Activity Relationship (QSAR) models, Deep Neural NetworksEarly identification of compounds with favorable pharmacokinetic and safety profiles.
Off-Target PredictionProteochemometric modeling, Deep LearningProactive mitigation of potential adverse effects by designing more selective molecules. nih.gov
Mechanism of Action ElucidationAI-powered image analysis, Pathway analysisIdentification of novel biological pathways and molecular targets affected by the compound.

Addressing Synthetic Challenges and Improving Scalability for Enhanced Research Material Access

The availability of sufficient quantities of high-purity this compound is a prerequisite for comprehensive preclinical evaluation. While laboratory-scale syntheses may be established, scaling up the production of this and other functionalized cyclopropanamines can present significant challenges. nih.gov

Future research should focus on developing more efficient, robust, and scalable synthetic routes. This may involve the exploration of novel catalytic methods, flow chemistry processes, and the optimization of reaction conditions to improve yields and minimize the formation of impurities. acs.orggoogle.com Continuous flow synthesis, in particular, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated optimization. acs.orgresearchgate.net

A thorough investigation of the key synthetic steps, such as the formation of the cyclopropane (B1198618) ring and the introduction of the halogenated phenylmethyl group, is warranted to identify and overcome potential bottlenecks in the manufacturing process. The development of a scalable and cost-effective synthesis will be crucial for ensuring that researchers have reliable access to the material needed for extensive in vitro and in vivo studies.

Collaborative Research Initiatives and Open Science Approaches in Cyclopropanamine Research

The complexity of CNS drug discovery necessitates a collaborative approach. Future progress in understanding the therapeutic potential of this compound will be significantly enhanced through collaborative research initiatives and the adoption of open science principles.

Establishing consortia that bring together academic researchers, pharmaceutical companies, and patient advocacy groups can foster the sharing of expertise, resources, and data. masslifesciences.commasslifesciences.combeactica.com Such collaborations can accelerate the pace of research by avoiding duplication of effort and enabling the integration of diverse perspectives and technologies. tscalliance.org For instance, a preclinical research consortium could standardize animal models and behavioral assays for evaluating cyclopropanamine-based compounds, leading to more reproducible and comparable data across different laboratories. tscalliance.org

Open science platforms that facilitate the sharing of raw data, experimental protocols, and research findings can also play a pivotal role. mcgill.canih.govopusproject.eu The creation of a public database dedicated to the biological activities and physicochemical properties of cyclopropanamine derivatives, including this compound, would be an invaluable resource for the scientific community. news-medical.net This would enable researchers to build upon each other's work more effectively and could stimulate new avenues of investigation.

Elucidating Structure-Biodistribution Relationships in Preclinical Research Models

Understanding how the chemical structure of this compound influences its distribution throughout the body is critical for interpreting its biological effects and assessing its therapeutic potential. The presence of bromine and chlorine atoms, in particular, is likely to have a significant impact on its pharmacokinetic properties. mdpi.commdpi.com

Systematic studies in preclinical animal models are needed to elucidate the structure-biodistribution relationships of this compound. This will involve quantifying its concentration in various tissues, with a particular focus on the brain and different brain regions, following systemic administration. The use of radiolabeled analogs of this compound could facilitate whole-body autoradiography and positron emission tomography (PET) imaging studies to visualize its distribution in real-time.

It is known that halogenation can increase the lipophilicity of a molecule, which may enhance its ability to cross the BBB. nih.govarizona.eduresearchgate.net However, it can also affect its metabolism and potential for bioaccumulation. acs.orgmdpi.comnih.gov Therefore, comprehensive metabolic profiling studies are required to identify the major metabolites of this compound and to assess their potential biological activity and toxicity. researchgate.net This knowledge will be essential for optimizing the compound's structure to achieve the desired biodistribution profile and therapeutic window.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.